Arry-380, also known as ARRY-380, irbinitinib, ONT-380, and marketed as Tukysa, is a potent, orally available, small molecule inhibitor of the receptor tyrosine kinase HER2. [ [], [] ] This compound exhibits high selectivity for HER2, approximately 500-fold greater than its affinity for the closely related epidermal growth factor receptor (EGFR). [ [], [], [], [] ] ARRY-380 has been investigated extensively in preclinical and clinical settings for its potential in treating HER2-positive cancers, particularly breast cancer. [ [], [], [] ]
Route 1 [ [] ]: This approach utilizes 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline as a key intermediate, which is condensed with N,N-dimethylphenylformimidamide to form a 6-nitroquinazolin-4-amine derivative. Subsequent reactions involving a dimethyl-2-(methylthio)-4,5-dihydrooxazole derivative ultimately yield ARRY-380.
Route 2 [ [] ]: This method involves a multi-step process starting from 4-chloropyridin-2-amine. Key transformations include the formation of an N-hydroxy-formimidamide intermediate, cyclization to a triazolo[1,5-a]pyridine derivative, and coupling with 4-amino-2-methylphenol to obtain the critical 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline intermediate. This intermediate then undergoes further reactions as described in Route 1 to produce ARRY-380.
Molecular Structure Analysis
A [, , ]triazolo[1,5-a]pyridine moiety linked via an ether bridge to the phenyl ring at the 4-position of the quinazoline.
Mechanism of Action
ARRY-380 functions as a reversible, ATP-competitive inhibitor of HER2 tyrosine kinase. [ [], [] ] It binds to the ATP-binding pocket of the HER2 kinase domain, preventing ATP binding and subsequent phosphorylation of downstream signaling molecules. [ [] ] This inhibition disrupts HER2-mediated signaling pathways, ultimately leading to inhibition of tumor cell proliferation, survival, and potentially other tumor-promoting processes.
Applications
Targeting HER2-Positive Breast Cancer: Studies demonstrate significant tumor growth inhibition in various HER2-positive breast cancer models, including those resistant to trastuzumab. [ [], [], [], [], [], [] ]
Overcoming Resistance Mechanisms: ARRY-380 displays activity in preclinical models resistant to other HER2-targeted therapies, including those with acquired resistance to trastuzumab. [ [], [] ]
Treating Brain Metastases: The compound's ability to cross the blood-brain barrier makes it a promising candidate for treating HER2-positive brain metastases, demonstrating superior activity compared to lapatinib and neratinib in preclinical models. [ [], [], [] ]
Combination Therapy: Preclinical studies highlight the potential of ARRY-380 in combination with other therapies, including chemotherapy, trastuzumab, and hormonal therapy, showing synergistic or additive effects. [ [], [], [], [] ]
Related Compounds
Lapatinib
Compound Description: Lapatinib is a small molecule tyrosine kinase inhibitor that targets both EGFR and HER2. [, , , , , ] It is an approved treatment for HER2-positive breast cancer, often used in patients who have progressed on trastuzumab. []
Relevance: Lapatinib is structurally related to ARRY-380, but unlike the latter, it inhibits both EGFR and HER2. [, ] This dual inhibition can lead to increased toxicity compared to the more selective profile of ARRY-380. [, ] Preclinical studies indicate that ARRY-380 shows superior activity compared to lapatinib in models of HER2-positive central nervous system metastases. [, , ] Additionally, ARRY-380 demonstrated clinical benefit in patients who had previously progressed on lapatinib-containing regimens. [, , ]
Neratinib
Compound Description: Neratinib is another irreversible tyrosine kinase inhibitor that targets both EGFR and HER2. [, ]
Relevance: Similar to lapatinib, neratinib's lack of selectivity for HER2 over EGFR results in a less favorable toxicity profile compared to ARRY-380. [, ] Preclinical studies suggest that ARRY-380 exhibits superior activity in intracranial xenograft models compared to neratinib. []
ARRY-334543
Compound Description: ARRY-334543 is a pan-ErbB inhibitor, meaning it targets all four members of the ErbB family (EGFR, HER2, HER3, and HER4). []
Relevance: Unlike ARRY-380, which is selective for HER2, ARRY-334543 inhibits all ErbB receptors. [] This pan-ErbB inhibition was shown to be superior to selective ErbB inhibition in preclinical models where tumor cells signaled through multiple ErbB receptors, suggesting potential benefits in specific tumor contexts. []
Trastuzumab
Compound Description: Trastuzumab, unlike the previously mentioned small molecule inhibitors, is a monoclonal antibody that specifically targets HER2. [, , ] It is a cornerstone of treatment for HER2-positive breast cancer. [, ]
Relevance: While both ARRY-380 and trastuzumab target HER2, they have different mechanisms of action. [] Trastuzumab is an antibody that binds to the extracellular domain of HER2, while ARRY-380 is a small molecule that inhibits the intracellular kinase domain. [] Combining these two agents with distinct mechanisms has shown synergistic activity in preclinical models. [, ]
Docetaxel
Compound Description: Docetaxel is a chemotherapy drug commonly used in the treatment of various cancers, including breast cancer. [, ]
Relevance: Docetaxel is not structurally related to ARRY-380, but it is relevant because their combination showed additive activity and tolerability in preclinical models of HER2-positive breast cancer. [] This finding highlights the potential for combination therapies involving ARRY-380 and chemotherapy.
Bevacizumab
Compound Description: Bevacizumab is a monoclonal antibody that targets vascular endothelial growth factor (VEGF), inhibiting angiogenesis. []
Relevance: While structurally unrelated to ARRY-380, bevacizumab is relevant due to their observed additive activity and tolerability when combined in preclinical models of ovarian cancer. [] This suggests potential benefits for combining ARRY-380 with anti-angiogenic agents in specific tumor types.
Ado-trastuzumab Emtansine (T-DM1)
Compound Description: T-DM1 is an antibody-drug conjugate consisting of trastuzumab linked to the cytotoxic agent emtansine. [, ] It is designed to deliver targeted chemotherapy to HER2-positive cancer cells. [, ]
Relevance: Similar to trastuzumab, T-DM1 targets HER2 but delivers a cytotoxic payload. [, ] Combining T-DM1 with the HER2-specific inhibition of ONT-380 (another name for ARRY-380) is being explored for potential synergistic effects. [, ]
Capecitabine
Compound Description: Capecitabine is an oral chemotherapy drug that is converted to 5-fluorouracil (5-FU) in the body. []
Relevance: Though structurally unrelated to ARRY-380, capecitabine is relevant due to the exploration of their combination (along with trastuzumab) in clinical trials. [] This combination aims to enhance antitumor activity by combining HER2-targeted therapy with chemotherapy.
ARRY-380 analog; ONT380 analog; ONT 380 analog; ONT-380 analog . Irbinitinib analog; Tucatinib analog.
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Arformoterol Tartrate is the tartrate salt of arformoterol, the (R,R)-enantiomer of formoterol and a long-acting beta-2 adrenergic agonist with bronchodilator activity. Arformoterol selectively binds to and activates beta-2 adrenergic receptors in bronchiolar smooth muscle, thereby causing stimulation of adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased intracellular cAMP levels cause relaxation of bronchial smooth muscle and lead to an inhibition of release of inflammatory mediators from mast cells. This may eventually lead to an improvement of airway function.
Argatroban is a reversible inhibitor of thrombin (IC50s = 0.01 and 0.09 µM for the free and clot-bound forms, respectively). It is selective for thrombin over factor Xa, trypsin, plasmin, and tissue plasminogen activator (Kis = 0.0045, 53, 0.19, 25.7, and 87.7 µM, respectively). It inhibits thrombin-induced platelet aggregation in washed isolated guinea pig platelets with an IC50 value of 0.077 µM. Argatroban (3.2 mg/kg, s.c.) decreases thrombus formation in a guinea pig model of iron chloride-induced arterial thrombosis. Formulations containing argatroban have been used in the prevention or treatment of thrombosis in patients with heparin-induced thrombocytopenia. Argatroban is a synthetic derivative of L-arginine with antithrombotic activity. Argatroban is a univalent and direct inhibitor of fibrin-bound thrombin. This agent reversibly binds to the thrombin active site thereby preventing the thrombin-dependent reactions, which include conversion of fibrinogen to fibrin; the activation of factors V, VIII and XI; the activation of protein C; and platelet aggregation. Argatroban is highly selective for thrombin and is able to inhibit the action of both free and clot-associated thrombin. As a result, stabilization of blood clots and coagulation is inhibited. Argatroban Anhydrous is the anhydrous form of argatroban, a synthetic derivative of L-arginine with antithrombotic activity. Argatroban is a univalent and direct inhibitor of fibrin-bound thrombin. This agent reversibly binds to the thrombin active site, thereby preventing the thrombin-dependent reactions, which include the conversion of fibrinogen to fibrin; the activation of factors V, VIII and XI; the activation of protein C; and platelet aggregation. Argatroban is highly selective for thrombin and is able to inhibit the action of both free and clot-associated thrombin. As a result, stabilization of blood clots occurs and coagulation is inhibited. Argatroban is a direct, selective thrombin inhibitor. The American College of Cardiologists (ACC) recommend using bivalirudin or argatroban in patients who have had, or at risk for, heparin induced thrombocytopenia (HIT) and are undergoing percutaneous coronary intervention. Argatroban is a non-heparin anticoagulant shown to both normalize platelet count in patients with HIT and prevent the formation of thrombi. Parental anticoagulants must be stopped and a baseline activated partial thromboplastin time must be obtained prior to administering argatroban.
Primary sequence involved with the binding of proteins to cell surfaces. Promotes cell adhesion. Found in many integrin ligands. Strong affinity and selectivity to the alpha(V)beta integrin receptors. Arg-Gly-Asp (RGD) is a synthetic peptide corresponding to the cell adhesion sequence for the integrins αVβ1, αVβ3, αVβ5, αVβ6, αVβ8, α8β1, and α5β1.1,2 It is a component of radioligands and peptidomimetics that have been used in the study of integrin expression and activity in vivo. Arg-Gly-Asp is a primary sequence in cellular recognition. It is involved with the binding of proteins to cell surfaces and has strong affinity and selectivity to the alpha(V)beta integrin receptors.
L-arginine amide is an amino acid amide resulting from the formal condensation of the carboxy group of L-arginine with ammonia. It is an amino acid amide, a member of guanidines and a L-arginine derivative. It is a conjugate base of a L-arginine amide(1+).
Precursor to nitric oxide synthesis. Amino acid implicated in neurotransmission, immune defences and cardiovascular endothelial protection. Bioavailability following oral administration is 68%. L-Arginine analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination. Arginine (abbreviated as Arg or R) encoded by the codons CGU, CGC, CGA, CGG, AGA, and AGG is an ɑ-amino acid that is used in the biosynthesis of proteins. It contains an α-amino group (which is in the protonated -+NH3 form under biological conditions), an α-carboxylic acid group (which is in the deprotonated –COO- form under biological conditions), and a side chain of a 3-carbon aliphatic straight chain capped by a complex guanidinium, classifying it as a charged (at physiological pH), aliphatic amino acid. Arginine is classified as a semiessential or conditionally essential amino acid, depending on the developmental stage and health status of the individual. This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Ph Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. L-Arginine is a dibasic, semi-essential amino acid. It acts as a precursor for creatinine and is a natural constituent of most of the dietary proteins. It also plays a key role in many physiological processes such as tissue repair and reproduction. Arginine is an essential amino acid in juvenile humans, Arginine is a complex amino acid, often found at active site in proteins and enzymes due to its amine-containing side chain. Arginine may prevent or treat heart and circulatory diseases, combat fatigue, and stimulate the immune system. It also boosts production of nitric oxide, relaxing blood vessels, and treating angina and other cardiovascular problems. Arginine is also an important intermediate in the urea cycle and in detoxification of nitrogenous wastes. (NCI04) L-Arginine, also known as L-arg, belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. L-Arginine is a drug which is used for nutritional supplementation, also for treating dietary shortage or imbalance. L-Arginine exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). L-Arginine has been found throughout most human tissues, and has also been detected in most biofluids, including feces, cerebrospinal fluid, urine, and saliva. Within the cell, L-arginine is primarily located in the cytoplasm, mitochondria and myelin sheath. L-Arginine exists in all eukaryotes, ranging from yeast to humans. L-Arginine participates in a number of enzymatic reactions. In particular, Glycine and L-arginine can be converted into guanidoacetic acid and orotidylic acid through its interaction with the enzyme glycine amidinotransferase, mitochondrial. Furthermore, Fumaric acid and L-arginine can be biosynthesized from argininosuccinic acid; which is mediated by the enzyme argininosuccinate lyase. Furthermore, L-Arginine can be converted into ornithine and urea through its interaction with the enzyme arginase-1. Finally, Fumaric acid and L-arginine can be biosynthesized from argininosuccinic acid; which is catalyzed by the enzyme argininosuccinate lyase. In humans, L-arginine is involved in the aspartate metabolism pathway, the arginine and proline metabolism pathway, the transcription/translation pathway, and the glycine and serine metabolism pathway. L-Arginine is also involved in several metabolic disorders, some of which include the hypoacetylaspartia pathway, dimethylglycine dehydrogenase deficiency, the hyperglycinemia, non-ketotic pathway, and the prolinemia type II pathway. Outside of the human body, L-arginine can be found in a number of food items such as avocado, black-eyed pea, squashberry, and chinese water chestnut. This makes L-arginine a potential biomarker for the consumption of these food products. L-Arginine is a potentially toxic compound. L-Arginine has been found to be associated with several diseases known as heart failure, myopathy, lactic acidosis, and sideroblastic anemia 1, and hyperlysinuria; l-arginine has also been linked to several inborn metabolic disorders including propionic acidemia and cystinuria. L-arginine is an L-alpha-amino acid that is the L-isomer of arginine. It has a role as a nutraceutical, a biomarker, a micronutrient, an Escherichia coli metabolite and a mouse metabolite. It is a glutamine family amino acid, a proteinogenic amino acid, an arginine and a L-alpha-amino acid. It is a conjugate base of a L-argininium(1+). It is a conjugate acid of a L-argininate. It is an enantiomer of a D-arginine.
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia. Arginine Hydrochloride is a salt of arginine, which is a semi-essential amino acid. This dibasic amino acid acts as a precursor for creatinine and is a natural constituent of most of the dietary proteins. Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Arginine Hydrochloride is the hydrochloride salt form of arginine, an essential amino acid in juvenile humans. Arginine is a complex amino acid, often found at active sites in proteins and enzymes due to its amine-containing side chain. Arginine may prevent or treat heart and circulatory diseases, combat fatigue, and stimulate the immune system. It also boosts production of nitric oxide, relaxing blood vessels, and treating angina and other cardiovascular problems. Arginine is also an important intermediate in the urea cycle and in detoxification of nitrogenous wastes. (NCI04) Arginine hydrochloride is a L-alpha-amino acid. An essential amino acid that is physiologically active in the L-form.